molecular formula C8H12N2 B3033068 4-(Aminomethyl)-2-methylaniline CAS No. 771574-51-7

4-(Aminomethyl)-2-methylaniline

Cat. No.: B3033068
CAS No.: 771574-51-7
M. Wt: 136.19 g/mol
InChI Key: KECXPMLVCMSECK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylaniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, featuring an aminomethyl group at the 4-position and a methyl group at the 2-position on the benzene ring

Scientific Research Applications

4-(Aminomethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound’s stereoconfiguration is similar to that of lysine (1,5-diaminopentanoic acid). It competitively inhibits the adsorption of plasminogen to fibrin, reducing the activation of plasminogen to active plasmin. This protective effect prevents fibrin degradation and promotes clot stability, thus aiding in hemostasis .

Safety and Hazards

  • Storage : Keep in a dark, sealed place at room temperature .

Future Directions

Research on 4-(Aminomethyl)-2-methylaniline continues to explore its applications beyond hemostasis. Its potential in treating autoimmune diseases, such as pemphigus vulgaris, and its effects on wound healing and skin disorders warrant further investigation. Additionally, its role in preventing secondary anterior chamber hemorrhage after trauma remains an area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylaniline can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)-2-methylaniline using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-(Formyl)-2-methylaniline with ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of nitro or formyl intermediates to the desired amine product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)aniline
  • 2-Methyl-4-aminobenzylamine
  • 4-(Aminomethyl)-2-ethylbenzenamine

Uniqueness

4-(Aminomethyl)-2-methylaniline is unique due to the presence of both an aminomethyl and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(aminomethyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECXPMLVCMSECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595851
Record name 4-(Aminomethyl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-51-7
Record name 4-(Aminomethyl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methyl-benzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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